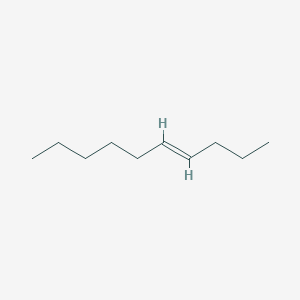

trans-4-Decene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVOPSCRHKEUNJ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871304 | |

| Record name | (4E)-4-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19398-89-1 | |

| Record name | (4E)-4-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Dec-4-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4E)-4-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dec-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of trans-4-Decene from 1-Pentene via Ruthenium-Catalyzed Cross-Metathesis

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of trans-4-decene from 1-pentene, leveraging the Nobel Prize-winning olefin metathesis reaction. The primary focus is on the self-metathesis of 1-pentene, an efficient and atom-economical route catalyzed by well-defined ruthenium complexes. This document delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, addresses the critical challenge of catalyst removal for high-purity applications, and outlines rigorous methods for spectroscopic characterization of the final product. The content is structured to provide both theoretical grounding and practical, actionable insights for professionals in chemical synthesis and development.

Part 1: Theoretical Foundation of Olefin Metathesis

A Paradigm Shift in C=C Bond Formation

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkylidene fragments between two alkene molecules.[1][2] This transformation, which allows for the precise cleavage and reformation of carbon-carbon double bonds, has revolutionized synthetic chemistry. Its significance was recognized with the 2005 Nobel Prize in Chemistry, awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock for their foundational work on the reaction mechanism and the development of highly active, well-defined catalysts.[1][3] The synthesis of 4-decene from 1-pentene is a classic example of cross-metathesis, or more specifically, homodimerization, where two molecules of a terminal alkene react to form a symmetrical internal alkene and ethylene.[4]

The Chauvin Mechanism: A Catalytic Cycle

The universally accepted mechanism for transition-metal-catalyzed olefin metathesis was first proposed by Chauvin.[1][2] It proceeds not through a direct [2+2] cycloaddition of two alkenes, but via a stepwise pathway involving a metallacyclobutane intermediate.[1][5]

The catalytic cycle for the homodimerization of 1-pentene using a Grubbs catalyst (represented as [Ru]=CH₂) can be described as follows:

-

[2+2] Cycloaddition: The ruthenium carbene catalyst reacts with the first molecule of 1-pentene to form a four-membered metallacyclobutane intermediate.

-

[2+2] Cycloreversion (Productive): The metallacyclobutane ring cleaves in a retro-[2+2] fashion to release ethylene (a volatile byproduct) and form a new ruthenium carbene species incorporating the carbon backbone of the 1-pentene substrate.

-

Second [2+2] Cycloaddition: This new, substrate-derived ruthenium carbene reacts with a second molecule of 1-pentene, forming a different metallacyclobutane intermediate.

-

[2+2] Cycloreversion and Catalyst Regeneration: This second intermediate cleaves to release the final product, 4-decene, and regenerate the initial active catalyst (or a closely related propagating species), which re-enters the catalytic cycle.

Caption: The Chauvin mechanism for the synthesis of 4-decene from 1-pentene.

Thermodynamic Driving Force

For unstrained acyclic alkenes, the enthalpy change during metathesis is minimal.[1] The reaction is primarily driven by entropy. According to Le Chatelier's Principle, the continuous removal of the gaseous byproduct, ethylene, from the reaction mixture shifts the equilibrium towards the formation of the desired product, 4-decene.[1][6] Therefore, conducting the reaction in an open system or under a gentle stream of inert gas is crucial for achieving high conversion.

Catalyst Selection: The Power of Ruthenium

While both Schrock (Mo, W) and Grubbs (Ru) catalysts are highly effective, Grubbs-type catalysts are generally preferred for their superior stability in the presence of air and moisture and their tolerance to a wider range of functional groups.[1][5]

-

Grubbs 1st Generation: Features tricyclohexylphosphine ligands. It is a robust and commercially available catalyst.

-

Grubbs 2nd Generation: Replaces one phosphine ligand with an N-heterocyclic carbene (NHC) ligand. This modification significantly enhances catalytic activity and stability.[5]

-

Hoveyda-Grubbs Catalysts: Feature a chelating isopropoxystyrene ether ligand, which imparts even greater stability. These are often preferred for their ease of handling and high performance.[5][7]

For the self-metathesis of a simple terminal alkene like 1-pentene, a second-generation Grubbs or Hoveyda-Grubbs catalyst is an excellent choice, offering high turnover numbers and efficiency.

Part 2: Experimental Protocol for Synthesis

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Pentene | ≥99% | Sigma-Aldrich | Should be passed through activated alumina to remove peroxides. |

| Grubbs 2nd Gen. Catalyst | N/A | Umicore, Sigma-Aldrich | Handle in air, but store under inert gas. |

| Dichloromethane (DCM) | Anhydrous, DriSolv® | EMD Millipore | Degas with argon for 30 min before use. |

| Tris(hydroxymethyl)phosphine | Technical Grade | Strem Chemicals | Used as a catalyst scavenger (optional). |

| Celite® | N/A | VWR | Filtration aid. |

| Argon (Ar) | High Purity (99.998%) | Local Supplier | For maintaining an inert atmosphere. |

Experimental Workflow Diagram

Caption: A standard workflow for the synthesis and purification of 4-decene.

Step-by-Step Synthesis Procedure

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a positive pressure of argon.

-

Solvent and Substrate Addition: Through a cannula, transfer 100 mL of degassed anhydrous dichloromethane into the flask. Add 1-pentene (10.0 g, 142.6 mmol).

-

Catalyst Addition: In a single portion, add the Grubbs 2nd generation catalyst (96 mg, 0.113 mmol, 0.08 mol%). The solid catalyst can be weighed in the air and added quickly.[7]

-

Reaction: Heat the reaction mixture to reflux (approx. 40°C) under a gentle flow of argon to facilitate the removal of the ethylene byproduct.[6]

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the 1-pentene starting material.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Add a few drops of ethyl vinyl ether or a solution of tris(hydroxymethyl)phosphine to quench the catalyst activity. Stir for 30 minutes.

Part 3: Product Purification and Catalyst Removal

The removal of residual ruthenium is often a significant challenge, especially for products intended for pharmaceutical or materials science applications where metal contamination levels must be in the low ppm range.[8]

Protocol: Isocyanide-Based Scavenging and Chromatography

A highly effective method involves converting the ruthenium catalyst into a polar complex that is easily removed by silica gel.[9]

-

Scavenging: To the quenched reaction mixture, add a carboxylate-functionalized isocyanide scavenger (e.g., 4-isocyanobenzoic acid, ~5 equivalents relative to the catalyst). Stir at room temperature for 30-60 minutes. This rapidly forms a polar ruthenium complex.[9]

-

Filtration: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of hexane and pass it through a short plug of silica gel, eluting with hexane. The polar ruthenium byproducts will remain adsorbed on the silica.

-

Solvent Removal: Collect the filtrate and remove the hexane under reduced pressure to yield the crude 4-decene.

Protocol: Final Purification by Fractional Distillation

The crude product will contain a mixture of cis- and this compound. Fractional distillation is an effective method for separating these isomers and removing any other volatile impurities.

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Carefully distill the crude product under atmospheric pressure.

-

Collect the fraction boiling at approximately 165-167°C, which corresponds to this compound. The cis isomer has a slightly lower boiling point.

Part 4: Spectroscopic Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product.

Expected Spectroscopic Data

| Technique | Parameter | Expected Value/Observation for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | ~5.40 (m, 2H, vinylic CH=CH), ~1.98 (m, 4H, allylic CH₂), ~1.35 (m, 8H, alkyl CH₂), ~0.90 (t, 6H, terminal CH₃) |

| J-coupling (Hz) | J (vinylic) ≈ 15 Hz, characteristic of a trans C=C bond. | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | ~130.5 (vinylic CH), ~32.5 (allylic CH₂), ~31.5, ~22.5 (alkyl CH₂), ~14.0 (terminal CH₃) |

| FTIR (neat) | ν (cm⁻¹) | ~3020 (vinylic C-H stretch), ~2960-2850 (alkyl C-H stretch), ~1670 (weak C=C stretch), ~965 (strong C-H out-of-plane bend, diagnostic for trans-alkene) |

| GC-MS (EI) | Retention Time | Purity assessment; should show a single major peak. |

| m/z | 140.16 ([M]⁺), fragmentation pattern consistent with C₁₀H₂₀. |

Part 5: Safety Considerations

-

1-Pentene: Highly flammable liquid. Handle in a well-ventilated fume hood away from ignition sources.

-

Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed in a fume hood.

-

Ruthenium Catalysts: While relatively stable, fine powders can be irritating. Avoid inhalation of dust.

-

Pressure: The reaction generates ethylene gas. Ensure the system is not sealed to avoid pressure buildup. Use a gas bubbler or a gentle stream of inert gas to vent the system safely.

Conclusion

The cross-metathesis of 1-pentene using a second-generation Grubbs catalyst is a robust and efficient method for the synthesis of 4-decene. The success of the procedure hinges on conducting the reaction under an inert atmosphere to protect the catalyst and ensuring the effective removal of the ethylene byproduct to drive the reaction to completion. Post-reaction purification, particularly the removal of ruthenium residues using modern scavenging techniques followed by distillation, is critical for obtaining a high-purity product suitable for demanding applications. The spectroscopic data, especially the large coupling constant in ¹H NMR and the strong absorption band around 965 cm⁻¹ in FTIR, provide definitive confirmation of the desired trans stereochemistry.

References

-

Olefin Metathesis - Chemistry LibreTexts. (2023). [Link]

-

Olefin metathesis - Wikipedia. (n.d.). [Link]

-

Olefin Metathesis - Master Organic Chemistry. (n.d.). [Link]

-

31.5 Olefin Metathesis Polymerization - Organic Chemistry - OpenStax. (2023). [Link]

-

Olefin metathesis | Organic Chemistry II Class Notes - Fiveable. (n.d.). [Link]

-

Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols - Longdom Publishing. (2013). [Link]

-

A Rapid and Simple Cleanup Procedure for Metathesis Reactions. (2007). Organic Letters. [Link]

Sources

- 1. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. 31.5 Olefin Metathesis Polymerization - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. React App [pmc.umicore.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. longdom.org [longdom.org]

- 9. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]

An In-depth Technical Guide to the Stereoselective Synthesis of trans-4-Decene via the Wittig Reaction and its Alternatives

This guide provides a detailed exploration of the synthetic strategies for producing trans-4-Decene, a common aliphatic alkene, with high stereoselectivity. We will delve into the mechanistic underpinnings of the Wittig reaction, focusing on the conditions required to overcome its inherent cis-selectivity bias with non-stabilized ylides. The discussion extends to the highly efficient Horner-Wadsworth-Emmons (HWE) reaction as a superior alternative for achieving high E-isomer purity. This document is intended for researchers and process chemists seeking to implement robust and reliable protocols for the synthesis of trans-alkenes.

The Stereochemical Challenge: Understanding E/Z Selectivity in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to form carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde. The stereochemical outcome, however, is highly dependent on the nature of the ylide.

The synthesis of 4-Decene involves the reaction between hexanal and the ylide derived from butyltriphenylphosphonium bromide. The ylide, bearing a simple alkyl substituent, is considered non-stabilized . The reaction of non-stabilized ylides typically proceeds under kinetic control, leading to a thermodynamically less stable cis (Z) alkene. This occurs because the initial cycloaddition to form the oxaphosphetane intermediate is rapid and irreversible, favoring the sterically less-hindered pathway that ultimately yields the Z-isomer.

To achieve the desired this compound, the reaction conditions must be modified to favor thermodynamic control. This is the central principle behind the Schlosser modification.

Strategic Approach I: The Schlosser Modification for High trans-Selectivity

The Schlosser modification is a powerful variation of the Wittig reaction that inverts the typical stereochemical outcome of non-stabilized ylides to produce the trans (E) alkene with high selectivity. This is achieved by introducing a second equivalent of an organolithium base at a very low temperature after the initial formation of the betaine intermediate.

Mechanism of Control:

-

Betaine Formation: The ylide reacts with the aldehyde (hexanal) to form a mixture of diastereomeric betaine intermediates at low temperatures (e.g., -78 °C).

-

Deprotonation to a β-oxido ylide: A strong base, typically phenyllithium or n-butyllithium, is added. This base deprotonates the carbon alpha to the phosphorus atom, forming a β-oxido ylide (also known as a lithio-betaine). This step effectively halts the reaction from proceeding to the oxaphosphetane.

-

Thermodynamic Equilibration: The formation of the β-oxido ylide is reversible, allowing the initial mixture of diastereomers to equilibrate to the more thermodynamically stable trans configuration, where bulky groups are positioned anti to each other.

-

Protonation and Elimination: A proton source (e.g., a hindered alcohol like t-butanol) is added to quench the β-oxido ylide, reforming the betaine, now predominantly as the trans-diastereomer. Upon warming, this intermediate undergoes syn-elimination to yield the trans-alkene.

The following diagram illustrates the key steps of the Schlosser modification mechanism.

Caption: Mechanism of the Schlosser modification for trans-alkene synthesis.

Experimental Protocol: Schlosser-Wittig Synthesis of this compound

Materials:

-

Butyltriphenylphosphonium bromide (dried under vacuum)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

-

Hexanal (distilled)

-

Phenyllithium (PhLi) in dibutyl ether (e.g., 1.8 M)

-

tert-Butanol (t-BuOH)

-

Standard glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Procedure:

-

Ylide Generation: To a flame-dried, three-neck flask under argon, add butyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the resulting slurry to 0 °C.

-

Add n-BuLi (1.05 eq) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir at this temperature for 30 minutes, then cool the reaction mixture to -78 °C.

-

Aldehyde Addition: Add freshly distilled hexanal (1.0 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. At this stage, a mixture of betaine intermediates has formed.

-

Lithio-Betaine Formation: While maintaining the temperature at -78 °C, add a solution of PhLi (1.1 eq) dropwise. Stir for an additional 30 minutes to allow for complete deprotonation and equilibration to the thermodynamically favored lithio-betaine.

-

Protonation: Add a pre-cooled (-78 °C) solution of t-BuOH (1.2 eq) in THF to the reaction mixture. Stir for 15 minutes at -78 °C.

-

Elimination and Workup: Remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring overnight.

-

Quench the reaction with saturated aqueous NH₄Cl. Extract the product with pentane or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product contains triphenylphosphine oxide (TPPO). Purify by flash column chromatography on silica gel using hexanes as the eluent. The E/Z ratio can be determined by ¹H NMR or GC analysis.

Strategic Approach II: The Horner-Wadsworth-Emmons (HWE) Reaction

For achieving high E-selectivity without the cryogenic conditions and stoichiometric strong bases of the Schlosser modification, the Horner-Wadsworth-Emmons (HWE) reaction is often the superior method. This reaction utilizes a phosphonate carbanion, which is more nucleophilic than a comparable Wittig ylide and offers significant advantages.

Mechanism of Control: The HWE reaction's high E-selectivity stems from thermodynamic control. The intermediates formed during the reaction are reversible, allowing equilibration to the most stable transition state, which leads to the trans-alkene. Steric hindrance between the aldehyde substituent and the phosphonate group disfavors the transition state leading to the Z-isomer. The byproduct, a water-soluble phosphate salt, is also much easier to remove during workup than the triphenylphosphine oxide from the Wittig reaction.

The general workflow for an HWE synthesis is outlined below.

Thermodynamic stability of trans-4-Decene

An In-Depth Technical Guide to the Thermodynamic Stability of trans-4-Decene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound, a disubstituted alkene of significant interest in organic synthesis and materials science. We explore the fundamental principles governing alkene stability, focusing on the structural attributes that render the trans isomer energetically favorable over its cis counterpart. This document details both experimental and computational methodologies for quantifying this stability difference, including heat of hydrogenation, heat of formation, and Gibbs free energy of isomerization. Through detailed protocols, data analysis, and theoretical discussion, this guide serves as a critical resource for professionals requiring a deep understanding of isomeric stability for reaction design, product development, and molecular modeling.

Introduction: The Critical Role of Isomeric Stability

In the landscape of chemical sciences, particularly in the realms of drug development and fine chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Alkenes, hydrocarbons featuring at least one carbon-carbon double bond, form a foundational class of organic compounds.[1] The restricted rotation around the C=C double bond gives rise to geometric isomerism, commonly known as cis-trans isomerism, where substituents can be located on the same side (cis or Z) or opposite sides (trans or E) of the double bond.[2][3]

This compound (C₁₀H₂₀) is a disubstituted alkene where a propyl group and a hexyl group are positioned on opposite sides of the carbon-carbon double bond.[4][5] Its counterpart is cis-4-decene.[6] Understanding the relative thermodynamic stability of these isomers is not an academic exercise; it has profound practical implications. Thermodynamic stability dictates the equilibrium position of isomerization reactions, influences the product distribution in elimination reactions, and affects the kinetic pathways of subsequent transformations.[7] For drug development professionals, the conformation of an alkyl chain within a molecule can significantly impact its binding affinity to a biological target. This guide provides the core principles, quantitative data, and validated methodologies to understand and apply the principles of thermodynamic stability, using this compound as a central case study.

Fundamental Principles Governing Alkene Stability

The thermodynamic stability of an alkene is determined by its potential energy; lower potential energy corresponds to greater stability. For isomers like cis- and this compound, several structural factors contribute to their energy difference.

Steric Hindrance: The Dominant Factor in cis-trans Isomerism

The most significant reason for the greater stability of trans alkenes is the minimization of steric hindrance.[8] In a cis isomer, the alkyl substituents attached to the double-bonded carbons are on the same side, leading to van der Waals repulsion between their electron clouds. This crowding forces bond angles to distort, creating steric strain that raises the molecule's overall potential energy.[9] In contrast, the trans configuration places these bulky groups on opposite sides, maximizing their separation and minimizing repulsive interactions.[10] This results in a lower energy, more stable molecule. For acyclic systems, trans isomers are almost always more stable than cis isomers.[11]

Caption: Relationship between steric strain and stability.

Substitution and Hyperconjugation

The stability of an alkene also increases with the number of alkyl groups attached to the double-bonded carbons.[1][8] This is explained by two primary effects:

-

Hyperconjugation: This involves the stabilizing interaction of electrons in the σ-bonds of adjacent alkyl groups with the empty π* antibonding orbital of the double bond.[9][12] More alkyl substituents provide more opportunities for this electron delocalization, which lowers the energy of the molecule.

-

Bond Strength: A C-C single bond between an sp²-hybridized carbon (from the double bond) and an sp³-hybridized carbon (from the alkyl substituent) is stronger than a bond between two sp³ carbons.[9] Therefore, increasing the number of alkyl substituents on the double bond increases the overall bond strength and stability of the molecule.

This compound is a disubstituted alkene. According to these principles, it is more stable than a monosubstituted isomer like 1-decene but would be less stable than a tri- or tetrasubstituted decene isomer.

Quantitative Assessment of Thermodynamic Stability

While the principles above provide a qualitative understanding, quantitative data is essential for rigorous scientific application. The most common methods involve measuring the heat released during chemical reactions.

Heat of Hydrogenation (ΔH°hydrog)

The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen gas (H₂) to form a saturated compound.[13] This reaction is always exothermic for alkenes.[14]

When comparing isomers that produce the same alkane upon hydrogenation (e.g., cis- and this compound both yield n-decane), the heat of hydrogenation is a direct measure of their relative stability.[9][15] The logic is as follows:

-

Both isomers start at different potential energy levels.

-

They are both converted to the identical, lower-energy product (n-decane).

-

The less stable isomer, being at a higher initial energy state, must release more energy to reach the final state.

Therefore, a less negative (smaller) heat of hydrogenation indicates a more stable alkene .[12][16] For most cis/trans pairs, the trans isomer is more stable by approximately 4-5 kJ/mol (about 1 kcal/mol).[11]

Caption: Energy diagram for hydrogenation of cis/trans isomers.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[17] A more negative value indicates greater thermodynamic stability. By comparing the ΔfH° of cis- and this compound, their relative stabilities can be determined directly.

Gibbs Free Energy of Isomerization (ΔG°)

When a cis alkene is treated with an acid catalyst, it can equilibrate with its trans isomer.[7] By measuring the concentrations of the two isomers at equilibrium, the equilibrium constant (Keq) can be determined. The standard Gibbs free energy change (ΔG°) for the isomerization is then calculated using the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the absolute temperature. A negative ΔG° for the cis → trans conversion confirms that the trans isomer is more stable.[18]

Experimental Methodologies

To ensure scientific integrity, protocols must be robust and self-validating. The following are standard, field-proven methods for determining the thermodynamic parameters discussed.

Protocol: Determination of Heat of Hydrogenation via Calorimetry

This protocol measures the heat released when this compound is hydrogenated to n-decane.

-

Objective: To quantitatively measure the ΔH°hydrog of this compound.

-

Apparatus: A constant-pressure or bomb calorimeter, hydrogen gas source, catalyst (e.g., Platinum on carbon, Pd/C), high-purity solvent (e.g., acetic acid), temperature probe, and a reaction vessel.

-

Methodology:

-

Calorimeter Calibration: Calibrate the heat capacity (Ccal) of the calorimeter by performing a reaction with a known enthalpy change or by using an electrical heater.

-

Sample Preparation: Accurately weigh a sample of high-purity this compound and dissolve it in the chosen solvent inside the calorimeter's reaction vessel. Add a precise amount of hydrogenation catalyst.

-

Thermal Equilibration: Seal the calorimeter and allow the system to reach thermal equilibrium. Record the stable initial temperature (Tinitial) for several minutes.

-

Reaction Initiation: Introduce a known excess of hydrogen gas into the vessel to initiate the hydrogenation reaction. The reaction is exothermic, causing the temperature to rise.

-

Data Acquisition: Record the temperature at regular intervals until it reaches a maximum (Tfinal) and begins to cool.

-

Calculation:

-

Calculate the total heat released (qrxn) using the formula: qrxn = - [Ccal * ΔT + Csolution * msolution * ΔT] , where ΔT = Tfinal - Tinitial.

-

Calculate the moles of alkene reacted.

-

Determine the molar heat of hydrogenation: ΔH°hydrog = qrxn / moles of alkene .

-

-

-

Validation: The protocol is validated by running the same experiment with the corresponding cis-4-decene isomer. A less negative ΔH°hydrog for the trans isomer validates its greater stability.

Caption: Workflow for Hydrogenation Calorimetry.

Protocol: Acid-Catalyzed Isomerization for ΔG° Determination

-

Objective: To determine the equilibrium constant for the interconversion of cis- and this compound.

-

Apparatus: Reaction vessel with temperature control, gas chromatograph (GC) with a suitable column for isomer separation, acid catalyst (e.g., p-toluenesulfonic acid), inert solvent (e.g., decane).

-

Methodology:

-

Reaction Setup: A solution of pure cis-4-decene (or this compound) in the solvent is placed in the reaction vessel. A small amount of acid catalyst is added.

-

Equilibration: The mixture is heated to a constant temperature and stirred.

-

Sampling: At regular intervals (e.g., every hour), a small aliquot of the reaction mixture is withdrawn.

-

Quenching & Analysis: The aliquot is immediately neutralized with a mild base (e.g., sodium bicarbonate solution) to stop the isomerization. The sample is then analyzed by GC to determine the relative concentrations of the cis and trans isomers.

-

Equilibrium Confirmation: Equilibrium is reached when the ratio of cis to trans isomers remains constant over several consecutive measurements.[18]

-

Calculation:

-

Calculate the equilibrium constant: Keq = [this compound] / [cis-4-decene] .

-

Calculate the Gibbs free energy: ΔG° = -RT ln(Keq) .

-

-

-

Validation: A negative ΔG° confirms the greater stability of the trans isomer under the experimental conditions.

Computational Chemistry Approaches

Alongside experimental work, computational methods provide powerful predictive insights into thermodynamic stability.

-

Ab Initio and Density Functional Theory (DFT): Quantum chemical calculations can accurately predict the standard enthalpies of formation for hydrocarbons. Methods such as CBS-QB3 and G4 theory are known for their high accuracy, often predicting ΔfH° with a mean absolute deviation of less than 3 kJ/mol.[19] DFT methods, such as B3LYP with appropriate basis sets, are also widely used to calculate the energies of isomers and determine their relative stabilities.[20][21] These calculations model the electronic structure of the molecule to find its lowest energy conformation, providing a theoretical validation of the principles of steric hindrance and hyperconjugation.

Comparative Data Summary

While specific, high-precision experimental data for 4-decene isomers is not always readily available in public literature, we can compile a table based on well-established trends from analogous alkenes to illustrate the expected thermodynamic properties.[22]

| Property | 1-Decene | cis-4-Decene | This compound |

| Substitution | Monosubstituted | Disubstituted | Disubstituted |

| Relative Stability | Least Stable | Less Stable | Most Stable |

| Expected ΔH°hydrog (kJ/mol) | ~ -126 | ~ -120 | ~ -116 |

| Expected ΔfH° (gas, kJ/mol) | ~ -123 | ~ -129 | ~ -133 |

| Comment | Highest energy due to least substitution. | Higher energy than trans due to steric strain. | Lowest energy due to minimized strain. |

Note: The values for heats of hydrogenation and formation are representative estimates based on data for analogous alkenes like hexenes and butenes to demonstrate the established scientific principles. The key takeaway is the relative difference between the isomers.[9]

Implications for Research and Drug Development

An understanding of the superior stability of this compound is crucial for several reasons:

-

Synthesis Design: In elimination reactions (e.g., dehydrohalogenation) that can produce multiple isomers, reaction conditions can be tuned to favor the formation of the more stable thermodynamic product (this compound) over the kinetic product.

-

Product Purity: During workup and purification, exposure to acidic or basic conditions can cause unintended isomerization of a desired cis product to the more stable trans isomer, compromising purity.[23]

-

Pharmacology: In drug molecules containing long alkyl chains with double bonds, the cis or trans geometry can drastically alter the molecule's shape. This, in turn, affects its ability to fit into the binding site of a protein or enzyme, directly impacting its efficacy and pharmacological profile. The more stable trans isomer often represents a lower-energy conformation that may be preferred in biological systems.

Conclusion

The thermodynamic stability of this compound is demonstrably greater than that of its cis-4-decene isomer and monosubstituted isomers like 1-decene. This stability is primarily attributed to the minimization of steric hindrance, which is a defining characteristic of the trans configuration. This principle is quantitatively supported by analysis of heats of hydrogenation and formation, where the trans isomer exhibits a less exothermic heat of hydrogenation and a more negative heat of formation. Both experimental calorimetry and computational DFT methods serve as robust tools for verifying these properties. For scientists in research and development, a firm grasp of these thermodynamic principles is indispensable for controlling reaction outcomes, ensuring product integrity, and designing molecules with optimal biological activity.

References

-

BYJU'S. (n.d.). Properties of Cis Trans Alkene. Retrieved from [Link]

-

Pearson. (2022). Enthalpy of Formation Explained. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Stability of Alkenes. Retrieved from [Link]

-

Dartmouth College. (n.d.). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. Retrieved from [Link]

-

Reddit. (2014). How do chemists determine standard enthalpies of formation for all compounds?. Retrieved from [Link]

-

Study.com. (n.d.). Stability of Alkenes | Factors, Products & Examples. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Stability of Alkenes. Retrieved from [Link]

-

Fiveable. (n.d.). Stability of Alkenes | Organic Chemistry Class Notes. Retrieved from [Link]

-

de Souza, M. A. F., et al. (2013). New insights into the stability of alkenes and alkynes, fluoro-substituted or not: a DFT, G4, QTAIM and GVB study. Journal of the Brazilian Chemical Society, 24, 1693-1702. Retrieved from [Link]

-

Khan Academy. (n.d.). Heat of hydrogenation vs stability of alkenes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 7.4 Cis–Trans Isomerism in Alkenes – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (2015). Switch in relative stability between cis and trans 2-butene on Pt(111) as a function of experimental conditions: A DFT study. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 7.4 Cis–Trans Isomerism in Alkenes. Retrieved from [Link]

-

ACS Publications. (2018). Prevalence of trans-Alkenes in Hydrogenation Processes on Metal Surfaces: A Density Functional Theory Study. The Journal of Physical Chemistry C. Retrieved from [Link]

-

Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]

-

National Institutes of Health. (2023). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.3: Heat Capacity, Enthalpy, and Calorimetry. Retrieved from [Link]

-

Center for Molecular Modeling. (n.d.). Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions. Retrieved from [Link]

-

University of Calgary. (n.d.). Heats of Formation and Hydrogenation of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Heat of Hydrogenation. Retrieved from [Link]

-

ResearchGate. (2025). Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 9.8: Heats of Hydrogenation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7.5: Cis-Trans Isomerism in Alkenes. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Heats of Hydrogenation. IV. Hydrogenation of Some cis- and trans-Cycloolefins. Retrieved from [Link]

-

Bartleby.com. (n.d.). Heat Of Hydrogenation. Retrieved from [Link]

-

ResearchGate. (2023). DFT calculations for alkene competition. Retrieved from [Link]

-

YouTube. (2022). Heat of hydrogenation vs stability of alkenes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

YouTube. (2022). What is Heat of Hydrogenation?. Retrieved from [Link]

-

Khan Academy. (n.d.). Alkene stability. Retrieved from [Link]

-

Wikipedia. (n.d.). List of isomers of decane. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]

-

YouTube. (2017). Heats of hydrogenation of alkenes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

OpenStax. (n.d.). 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). cis-4-Decene. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Decene. PubChem. Retrieved from [Link]

-

Scribd. (n.d.). Alkenes: Preparation and Reactions. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). CHAPTER 3 ALKENES. Retrieved from [Link]

Sources

- 1. Stability of Alkenes | Factors, Products & Examples - Lesson | Study.com [study.com]

- 2. 7.4 Cis–Trans Isomerism in Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. cis-4-Decene | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]

- 8. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. Heat Of Hydrogenation | bartleby [bartleby.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. repositorio.ufrn.br [repositorio.ufrn.br]

- 21. researchgate.net [researchgate.net]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Health and Safety of trans-4-Decene for Research Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling, storage, and use of trans-4-Decene in a research and development environment. Synthesizing data from material safety data sheets and chemical databases, this document is intended to provide researchers, scientists, and drug development professionals with the technical knowledge necessary to implement safe laboratory practices. The structure of this guide is designed to logically flow from substance identification to emergency response, with an emphasis on the causality behind safety protocols.

Section 1: Chemical Profile and Physical Properties

This compound (CAS RN: 19398-89-1) is an unsaturated aliphatic hydrocarbon.[1][2] As an alkene, its reactivity is primarily centered around the carbon-carbon double bond. Its non-polar nature dictates its solubility and environmental partitioning. Understanding these fundamental properties is the first step in a thorough risk assessment. The flow of non-polar liquids like this compound can generate static electric charges, a critical consideration given its flammability.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 19398-89-1 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀ | [1][2][3][4] |

| Molecular Weight | 140.27 g/mol | [1][2][3][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 168-170 °C (at 760 mmHg) | [2][3][6] |

| Density | 0.740 - 0.749 g/mL at 20°C | [2][3][6] |

| Flash Point | 45.5 °C | [3] |

| Water Solubility | Insoluble |[5] |

Section 2: Hazard Identification and GHS Classification

The primary and most significant hazard associated with this compound is its flammability.[1][7] It is classified under the Globally Harmonized System (GHS) as a Category 3 Flammable Liquid.[1][7] This classification is based on its flash point of 45.5°C, indicating that it can form an ignitable vapor-air mixture at temperatures commonly found in a laboratory setting.[3]

Table 2: GHS Classification for this compound

| Classification | Pictogram | Signal Word | Hazard Statement |

|---|

| Flammable liquids, Category 3 | | Warning | H226: Flammable liquid and vapour.[1][7] |

Precautionary Statements:

Section 3: Exposure Control and Personal Protection

Controlling exposure is a function of both engineering controls and appropriate personal protective equipment (PPE). The selection of these controls must be directly correlated with the identified hazards of flammability and potential, uncharacterized toxicity.

Engineering Controls

The primary engineering control for handling this compound is adequate ventilation. All manipulations that could result in vapor generation should be performed within a certified chemical fume hood. Given its classification as a flammable liquid, any electrical equipment (stir plates, heating mantles, lighting) used in the vicinity must be intrinsically safe or explosion-proof to prevent ignition of vapors.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a sufficient barrier against the specific hazards.

-

Eye/Face Protection: Chemical safety goggles are mandatory. If there is a significant splash hazard, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are appropriate choices for protection against aliphatic hydrocarbons. Gloves should be inspected before each use and replaced immediately if signs of degradation appear.

-

Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

-

-

Respiratory Protection: Respiratory protection is not typically required when handling small quantities in a properly functioning chemical fume hood.[5] However, for large-scale operations or in the event of a ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Caption: Logical Workflow for this compound Spill Response.

Section 6: Chemical Stability and Reactivity

-

Reactivity: The carbon-carbon double bond is susceptible to reaction with strong oxidizing agents.

-

Chemical Stability: The material is stable under normal storage conditions. [9]* Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources. [1][9]* Incompatible Materials: Strong oxidizing agents. [9]* Hazardous Decomposition Products: Combustion will produce carbon monoxide and carbon dioxide. [5]Hazardous polymerization will not occur. [5][9]

References

-

trans-4-Decenal | CAS#:65405-70-1. (2025-08-25). Chemsrc. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

trans-4-Decen-1-al | C10H18O | CID 5702654. (n.d.). PubChem. Retrieved from [Link]

-

TRANS 4 DECENAL - Safety Data Sheet. (2024-11-26). Retrieved from [Link]

-

Chemical Properties of this compound (CAS 19398-89-1). (n.d.). Cheméo. Retrieved from [Link]

-

(4E)-4-Decene | C10H20 | CID 5364458. (n.d.). PubChem. Retrieved from [Link]

-

4-Decene | C10H20 | CID 88039. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 19398-89-1 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Decene | C10H20 | CID 88039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mu-intel.com [mu-intel.com]

- 6. This compound | 19398-89-1 [chemicalbook.com]

- 7. (4E)-4-Decene | C10H20 | CID 5364458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. trans-4-Decenal | CAS#:65405-70-1 | Chemsrc [chemsrc.com]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity trans-4-Decene for Advanced Research Applications

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The success of a synthesis, the validity of an assay, or the safety of a novel therapeutic can hinge on the purity of a single chemical intermediate. trans-4-Decene (CAS: 19398-89-1), an acyclic alkene, serves as a critical building block in various synthetic pathways, including the development of insect pheromones for sustainable agriculture and as a precursor in complex organic syntheses.[][2][3] This guide provides an in-depth technical framework for navigating the commercial landscape of high-purity this compound, from supplier evaluation to in-house verification and long-term storage.

Understanding the Molecule: Properties of this compound

This compound is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀.[4][5][6] Its utility is defined by the reactivity of its carbon-carbon double bond. The "trans" configuration, where the alkyl chains are on opposite sides of the double bond, imparts specific stereochemical properties that are crucial for its intended downstream reactions.

Key Physical and Chemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 19398-89-1 | [6] |

| Molecular Weight | 140.27 g/mol | [5][6][7] |

| Boiling Point | 168-170 °C | [7][8] |

| Density | ~0.740 g/mL at 20 °C | [7][8] |

| Flash Point | 45.5 °C | [4] |

| Appearance | Colorless Liquid | N/A |

| Classification | Flammable Liquid, Category 3 |[5] |

The primary challenge in sourcing this compound is ensuring isomeric purity. The most common and difficult-to-separate impurity is its geometric isomer, cis-4-Decene (CAS: 19398-88-0).[9] For stereospecific syntheses, the presence of the cis-isomer can lead to unwanted side products, reduced yields, and complex purification challenges.

Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-purity this compound requires careful evaluation of potential suppliers. While many vendors list the compound, the level of quality control, documentation, and available purity grades can vary significantly. The following table provides a representative comparison of information typically available from chemical suppliers.

Table 1: Comparison of Commercial Suppliers for this compound

| Supplier | Product Number (Example) | Stated Purity | Available Quantities | Key Documentation |

|---|---|---|---|---|

| BOC Sciences | 19398-89-1 | 99% | Custom | Certificate of Analysis (CoA), SDS |

| TCI America | O0136 (trans-4-Octene) | >99.0% (GC) | 5g, 25g | CoA, SDS, GC Data |

| Sigma-Aldrich | 357813 (trans-4-Octene) | ≥90% (technical grade) | 5g, 25g | CoA, SDS |

| Thermo Scientific | A14789 (trans-4-Octene) | 97% | 10g, 50g | CoA, SDS |

Note: Data for the exact compound can be sparse; related compounds like trans-4-Octene are used to illustrate typical supplier offerings.[10] Researchers should always verify the specifications for CAS 19398-89-1 directly.

Expertise in Action: Why Supplier Scrutiny is Non-Negotiable

A supplier's Certificate of Analysis (CoA) is the first line of defense in quality assurance. However, it should not be the last. A robust CoA will not just state a purity value but will also specify the analytical method used (e.g., GC, NMR) and show the results, including the detected levels of key impurities like the cis-isomer. Trustworthy suppliers provide transparent data. The absence of a detailed CoA or the unwillingness to provide lot-specific data is a significant red flag.

In-House Verification: The Self-Validating Protocol

Even with comprehensive supplier documentation, independent verification is a cornerstone of scientific integrity. It confirms the material's identity and purity within your laboratory's analytical framework, ensuring traceability and eliminating a critical variable in your research. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds like this compound due to its ability to separate isomers and provide structural confirmation.[11][12]

Caption: GC-MS workflow for identity and purity verification.

-

Column Selection: A mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally effective. For challenging separations of cis/trans isomers, a more polar column, such as one with a polyethylene glycol (Carbowax) stationary phase, may provide better resolution.[13]

-

Sample Preparation: Accurately prepare a ~1 mg/mL solution of the supplied this compound in a high-purity volatile solvent like hexane. The use of a volatile solvent is critical to ensure it elutes quickly and does not interfere with the analyte peaks.[14]

-

GC Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes. This allows for a sharp injection band.

-

Ramp: Increase temperature at 10 °C/minute to 200 °C. This gradient ensures separation of closely boiling isomers and elution of any heavier impurities.

-

Final Hold: Hold at 200 °C for 2 minutes to ensure the column is cleared.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard method and allows for comparison with established spectral libraries.[12]

-

Mass Range: Scan from m/z 35 to 200. This range covers the molecular ion (140.27) and characteristic fragment ions.

-

Solvent Delay: Set a solvent delay of at least 2 minutes to prevent the high concentration of solvent from saturating and potentially damaging the detector.[14]

-

-

Data Analysis:

-

Purity: Calculate the area percentage of the main peak in the total ion chromatogram. For high-purity material, this should be >99%.

-

Identity: The mass spectrum of the primary peak should exhibit a molecular ion (M⁺) at m/z 140 and a fragmentation pattern consistent with the NIST reference spectrum for this compound.[15] Key fragments often arise from cleavage at the allylic position.

-

Maintaining Integrity: Handling and Storage Best Practices

This compound is a flammable, unsaturated hydrocarbon susceptible to oxidation.[5][16] Improper handling and storage can degrade a high-purity sample, compromising your research before it even begins.

-

Ventilation: Always handle in a well-ventilated chemical fume hood.[17]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

The goal of proper storage is to mitigate two primary risks: oxidation and contamination. Unsaturated hydrocarbons can slowly react with atmospheric oxygen, forming peroxides and other degradation products.

Caption: Decision workflow for storing this compound.

-

Atmosphere: The most critical factor is excluding oxygen. For long-term storage, the vial's headspace should be purged with an inert gas like argon or nitrogen before sealing.

-

Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is recommended.[5] For extended periods, storing aliquots at -20°C can further slow degradation pathways.

-

Container: Use amber glass vials with polytetrafluoroethylene (PTFE)-lined caps. The amber glass protects the compound from potential light-induced degradation, while the PTFE liner provides an inert seal, preventing leaching or contamination from the cap.[18]

By implementing this rigorous approach to sourcing, verification, and handling, researchers can proceed with confidence, knowing that their starting material meets the high standards required for cutting-edge scientific discovery.

References

-

Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

-

This compound - LookChem. LookChem. Available at: [Link]

-

This compound - NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

- CN107011136B - Synthesis method of trans-4-decenal - Google Patents. Google Patents.

-

Serendipitous synthesis of cis- and this compound-1,10-dioic acids. The Journal of Organic Chemistry. Available at: [Link]

-

Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. National Center for Biotechnology Information. Available at: [Link]

-

Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. Available at: [Link]

-

GC/MS method for short chain alkene? - Chromatography Forum. Chromatography Forum. Available at: [Link]

-

Storage, Handling, and Transport of Oils and Fats. AOCS. Available at: [Link]

-

This compound Mass Spectrum - NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

This compound IR Spectrum - NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

trans-4-Decen-1-al | C10H18O | CID 5702654 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. National Center for Biotechnology Information. Available at: [Link]

-

Hydrocarbon Storage - Integrate Sustainability. Integrate Sustainability. Available at: [Link]

-

(PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports. Available at: [Link]

-

(E)-4-decenal, 65405-70-1 - The Good Scents Company. The Good Scents Company. Available at: [Link]

-

Hydrocarbon Resins – How to Effectively Store Them. Esaar International Pvt. Ltd. Available at: [Link]

-

Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS) - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

How to store and use unsaturated polyester resin correctly? i-s-p.com. Available at: [Link]

-

OC#12 Safe Handling Of Hydrocarbons - YouTube. YouTube. Available at: [Link]

-

Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. Available at: [Link]

-

cis-4-Decene | C10H20 | CID 5364504 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Pheromone Synthesis | Request PDF. ResearchGate. Available at: [Link]

-

Insect Pheromone Synthesis in Brazil: an Overview. SciSpace. Available at: [Link]

-

Organic Synthesis in Pheromone Science. MDPI. Available at: [Link]

-

1-Decene (C10) Supplier | 872-05-9 | Your Reliable Distributor Silver Fern. Silver Fern Chemical. Available at: [Link]

Sources

- 2. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. lookchem.com [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound CAS#: 19398-89-1 [m.chemicalbook.com]

- 8. This compound | 19398-89-1 [chemicalbook.com]

- 9. cis-4-Decene | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 043155.09 [thermofisher.com]

- 11. Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]

- 15. This compound [webbook.nist.gov]

- 16. diverdi.colostate.edu [diverdi.colostate.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. Hydrocarbon Resins – How to Effectively Store Them | Esaar International Pvt. Ltd. [esaar.com]

trans-4-Decene molecular weight and formula

An In-Depth Technical Guide to trans-4-Decene: Properties, Synthesis, and Applications

Abstract

This compound, an acyclic alkene with the chemical formula C₁₀H₂₀, serves as a fundamental building block and model substrate in organic synthesis and mechanistic studies.[1][2][3] Its simple, well-defined structure, featuring a trans-configured double bond, provides a clear platform for investigating the reactivity, stereochemistry, and spectroscopic characteristics of internal alkenes. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthetic methodologies, and key chemical transformations. Furthermore, it explores the relevance of the trans-alkene motif in complex molecular architectures pertinent to drug development, particularly in the synthesis of antibiotic scaffolds.[4][5] This document is intended for researchers and scientists who require a deep, practical understanding of this compound for application in synthetic chemistry and pharmaceutical research.

Physicochemical and Computed Properties

This compound is a flammable, colorless liquid under standard conditions.[6][7] The (E)-configuration of the double bond results in a more linear and stable geometry compared to its cis-isomer, influencing its physical properties such as boiling point and density. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀ | [1][2][3][6] |

| Molecular Weight | 140.27 g/mol | [1][3][7][8] |

| CAS Number | 19398-89-1 | [1][2] |

| IUPAC Name | (4E)-4-Decene or (E)-dec-4-ene | [1][2][7] |

| Appearance | Colorless Liquid | [9] |

| Boiling Point | 168-170 °C (at 760 mmHg) | [6][8][10] |

| Density | 0.740 - 0.749 g/cm³ (at 20 °C) | [6][8][10] |

| Refractive Index (n₂₀/D) | 1.424 | [6] |

| Flash Point | 45.5 °C | [6] |

| LogP (Octanol/Water) | 3.923 - 4.7 | [6] |

Spectroscopic Signature: A Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The symmetry and stereochemistry of the molecule give rise to a distinct and predictable spectral signature.

Infrared (IR) Spectroscopy

The IR spectrum of a trans-disubstituted alkene is characterized by several key absorptions. The C=C bond, being centrally located, has a relatively small dipole moment change during stretching, resulting in a weak to medium intensity peak.

-

=C-H Stretch : This peak appears just above 3000 cm⁻¹, characteristic of C(sp²)-H bonds.

-

C=C Stretch : For trans-alkenes, this stretch typically occurs in the 1680-1660 cm⁻¹ region.[11]

-

=C-H Out-of-Plane Bend (Wag) : The most diagnostic peak for a trans-disubstituted alkene is a strong, sharp absorption near 965 cm⁻¹.[11] This peak's intensity and position are highly reliable for confirming the trans geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the stereochemistry of the double bond.

-

¹H NMR : The olefinic protons (=C-H) are chemically equivalent due to the molecule's symmetry and appear as a multiplet around 5.4 ppm. The most crucial piece of information is the coupling constant (J-value) between these two protons, which is typically large (12-18 Hz) for a trans configuration, confirming the stereochemistry. The aliphatic protons of the propyl and pentyl chains will appear as overlapping multiplets in the upfield region (approx. 0.9-2.1 ppm).

-

¹³C NMR : Due to symmetry, only five distinct carbon signals are expected. The olefinic carbons (C4 and C5) will appear in the downfield region, typically around 130-135 ppm. The remaining signals correspond to the unique carbons of the aliphatic chains.[12]

Mass Spectrometry (MS)

Under electron ionization (EI), this compound will show a molecular ion peak (M⁺) at m/z = 140. The fragmentation pattern is dominated by allylic cleavage, a favorable process that results in stable carbocations. Key fragments would be expected from cleavage at the C3-C4 and C5-C6 bonds.[7]

Synthesis of this compound: A Validated Protocol

The stereoselective synthesis of trans-alkenes is a cornerstone of organic chemistry. While various methods exist, such as the Wittig reaction (Schlosser modification) or Julia olefination, one of the most reliable and classic methods is the reduction of an internal alkyne.[13] The dissolving metal reduction (e.g., sodium in liquid ammonia) proceeds via a radical anion intermediate, which preferentially adopts a trans-configuration to minimize steric repulsion before being fully reduced, yielding the trans-alkene with high stereoselectivity.

Experimental Protocol: Reduction of 4-Decyne

This protocol describes the synthesis of this compound from the corresponding alkyne, 4-decyne.

Step 1: Setup and Condensation

-

Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure all glassware is rigorously dried.

-

Flush the system with an inert gas (e.g., argon).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense approximately 100 mL of anhydrous ammonia gas into the flask.

Step 2: Dissolving Metal Reduction

-

To the stirring liquid ammonia at -78 °C, add small, freshly cut pieces of sodium metal until a persistent deep blue color is obtained. The blue color indicates the presence of solvated electrons.

-

In the dropping funnel, prepare a solution of 4-decyne (1 equivalent) in a minimal amount of anhydrous ether.

-

Add the 4-decyne solution dropwise to the sodium-ammonia solution. The reaction is typically rapid.

-

Allow the reaction to stir for 2-3 hours, maintaining the -78 °C temperature.

Step 3: Quenching and Workup

-

Quench the reaction by the slow, careful addition of ammonium chloride to consume the excess sodium.

-

Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add 50 mL of water and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via reduction of 4-decyne.

Key Chemical Reactions

The electron-rich π-bond in this compound is the center of its reactivity, making it susceptible to attack by electrophiles and oxidizing agents.

Electrophilic Addition: Bromination

The addition of bromine (Br₂) across the double bond is a classic test for unsaturation and a synthetically useful transformation. The reaction proceeds through a cyclic bromonium ion intermediate. The anti-addition of the bromide ions leads to the formation of a racemic mixture of (4R,5S)-4,5-dibromodecane and (4S,5R)-4,5-dibromodecane.

Caption: Mechanism of electrophilic bromination of this compound.

Oxidation: Epoxidation

Epoxidation, the addition of a single oxygen atom across the double bond to form an epoxide, is a critical reaction in synthesis. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. The reaction is stereospecific; the trans-geometry of the alkene is retained in the resulting epoxide, yielding trans-4,5-epoxydecane. Such epoxidation reactions are foundational in building complex molecules and have been studied extensively, even with advanced metalloenzyme-like catalysts.[14]

Relevance in Drug Development and Research

While this compound itself is not a therapeutic agent, its structural motif is of significant interest to drug development professionals.

-

Model Substrate : Simple alkenes like this compound are frequently used as benchmark substrates to develop and optimize new synthetic methodologies, such as novel catalytic epoxidation or hydrogenation reactions that may later be applied to more complex, drug-like molecules.[14]

-

Scaffold Component : The trans-alkene can be a precursor to or part of larger, more complex carbocyclic systems. For instance, the trans-bicyclo[4.4.0]decane/decene scaffold (known as a trans-decalin system) is found in numerous natural products that exhibit potent antibiotic activities.[4][5][15] The stereocontrolled synthesis of these complex frameworks often relies on reactions where the geometry of a precursor alkene dictates the final stereochemistry of the fused ring system.[16] Developing efficient ways to construct these motifs is a key pursuit in the search for new antibiotics to combat resistant pathogens.[4]

Handling and Safety

This compound is classified as a flammable liquid and vapor.[7]

-

GHS Classification : Flammable Liquid, Category 3 (H226).[7]

-

Precautions : Keep away from heat, sparks, open flames, and other ignition sources.[3] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[3] Wear protective gloves, clothing, and eye protection. Store in a well-ventilated place and keep the container tightly closed.[3]

Conclusion

This compound is more than a simple hydrocarbon; it is a valuable tool for the modern chemist. Its well-defined physical and spectroscopic properties make it an excellent model for studying the fundamental principles of alkene reactivity and stereochemistry. The reliable synthetic routes to its formation and its capacity to undergo a variety of stereospecific transformations underscore its utility. For scientists in drug development, understanding the chemistry of such fundamental structures is crucial, as they form the substructures of complex bioactive molecules, including the next generation of antibiotics.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 19398-89-1). Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Molbase. (n.d.). This compound 19398-89-1 wiki. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364458, (4E)-4-Decene. Retrieved from [Link]

- Kaydos, J. A., & Spencer, T. A. (1983). Serendipitous synthesis of cis- and this compound-1,10-dioic acids. The Journal of Organic Chemistry, 48(24), 4646–4647.

- Google Patents. (n.d.). CN107011136B - Synthesis method of trans-4-decenal.

- Zhang, W., Kaplan, A. R., Davison, E. K., Freeman, J. L., Brimble, M. A., & Wuest, W. M. (2021). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development.

-

Royal Society of Chemistry. (2020). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. Natural Product Reports. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). trans-Alkene synthesis by olefination or metathesis. Retrieved from [Link]

- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34.

-

National Center for Biotechnology Information. (2020). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5364504, cis-4-Decene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88039, 4-Decene. Retrieved from [Link]

-

AllChem. (2023). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2014). Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. Retrieved from [Link]

- MDPI. (2023). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.

-

Wikipedia. (n.d.). Oleic acid. Retrieved from [Link]

Sources

- 1. This compound (CAS 19398-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. lookchem.com [lookchem.com]

- 7. (4E)-4-Decene | C10H20 | CID 5364458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 19398-89-1 [m.chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound | 19398-89-1 [chemicalbook.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. cis-4-Decene | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. trans-Alkene synthesis by olefination or metathesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

The Art of Alkene Scrambling: A Technical Guide to Cross-Metathesis Reactions Involving trans-4-Decene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Olefination

Olefin metathesis, a Nobel Prize-winning reaction, has fundamentally reshaped the landscape of modern organic synthesis by offering a powerful and efficient method for the formation of carbon-carbon double bonds.[1][2] Among its variants, cross-metathesis (CM) stands out as a particularly valuable tool for uniting two different alkene fragments, enabling the construction of complex molecules from simpler starting materials.[3][4] This guide provides an in-depth exploration of the cross-metathesis reactions involving trans-4-decene, a representative internal olefin. We will delve into the unique challenges and strategic considerations required to successfully employ such substrates, moving beyond the more commonly discussed terminal olefins.

The Challenge of Internal Olefins: A Game of Reactivity and Selectivity

While the cross-metathesis of terminal olefins is often straightforward, internal olefins like this compound present a distinct set of challenges that demand a more nuanced approach.[5][6]

-

Reduced Reactivity: The increased steric hindrance around the double bond in internal olefins leads to slower reaction rates compared to their terminal counterparts.

-